N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine
Overview
Description
N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine is a chemical compound with the molecular formula C7H14Cl3NS and a molar mass of 250.62 g/mol . It is known for its unique chemical structure, which includes a trichloromethyl group attached to a thiohydroxylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine involves several steps. One common method includes the reaction of trichloromethyl sulfenyl chloride with diisopropylamine under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenamides and related compounds.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biochemical probe.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the molecular targets .
Comparison with Similar Compounds
N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine can be compared with other similar compounds, such as:
N,N-Diisopropyl-S-(chloromethyl)thiohydroxylamine: This compound has a chloromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
N,N-Diisopropyl-S-(bromomethyl)thiohydroxylamine:
N,N-Diisopropyl-S-(iodomethyl)thiohydroxylamine: This compound has an iodomethyl group, which can affect its reactivity and interactions with biological targets.
This compound is unique due to its trichloromethyl group, which imparts distinctive chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-propan-2-yl-N-(trichloromethylsulfanyl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl3NS/c1-5(2)11(6(3)4)12-7(8,9)10/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULUVWGUIXLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)SC(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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